4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine
Description
Properties
IUPAC Name |
4-cyclobutyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-15(4-1)16-11-17(22-13-21-16)24-12-14-5-9-23(10-6-14)18-19-7-2-8-20-18/h2,7-8,11,13-15H,1,3-6,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDKFFSVNKJIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutyl Group Introduction
The cyclobutyl substituent is introduced through a Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A documented approach involves:
- Cyclobutane Carboxylic Acid Activation : Conversion to cyclobutane carbonyl chloride using thionyl chloride.
- Coupling with Pyrimidine Precursor : Reacting the acyl chloride with 6-amino-4-chloropyrimidine in the presence of AlCl₃ to form 4-cyclobutyl-6-chloropyrimidine.
- Hydroxylation : Hydrolysis of the chloropyrimidine under basic conditions (e.g., NaOH, H₂O/THF) yields 4-cyclobutyl-6-hydroxypyrimidine.
Key Data :
- Yield for chloropyrimidine formation: 72–85% (depending on stoichiometry).
- Hydroxylation efficiency: >90% under reflux conditions.
Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol
Piperidine Functionalization
The piperidine core is modified through sequential alkylation and oxidation:
- N-Alkylation of Piperidin-4-ylmethanol :
- Protection and Oxidation :
Ether Bond Formation: Coupling Fragments
Williamson Ether Synthesis
The hydroxyl group of 4-cyclobutyl-6-hydroxypyrimidine reacts with the brominated piperidine derivative:
- Bromination of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol :
Mitsunobu Reaction
Alternative coupling via Mitsunobu reaction ensures higher stereochemical control:
- React 4-cyclobutyl-6-hydroxypyrimidine with (1-(pyrimidin-2-yl)piperidin-4-yl)methanol using DIAD and PPh₃ in THF.
- Yield : 60–68%.
Alternative Routes: One-Pot Assembly
Sequential Cyclization-Etherification
A streamlined approach involves simultaneous pyrimidine ring formation and ether linkage:
- Cyclocondensation :
- Aromatization :
Challenges and Optimization
Steric Hindrance Mitigation
The cyclobutyl group introduces steric bulk, necessitating optimized reaction conditions:
Purification Strategies
- Chromatography : Silica gel chromatography with EtOAc/hexane gradients (10–80% EtOAc).
- Crystallization : Recrystallization from ethanol/water mixtures improves purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (ACN/H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 325.4 g/mol
- CAS Number : 2379971-83-0
Structural Characteristics
The compound's structure includes:
- A pyrimidine core , which is often associated with biological activity.
- A cyclobutyl group , contributing to its three-dimensional shape and potentially influencing its interaction with biological targets.
- A methoxy linkage to the piperidine ring, enhancing solubility and bioavailability.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of targeted therapies for various diseases.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were evaluated for their anticancer properties. The compound demonstrated significant inhibition of cancer cell proliferation, suggesting its potential as an anticancer agent .
Neurological Research
Research indicates that compounds containing piperidine and pyrimidine structures can modulate neurotransmitter systems, making them candidates for neurological disorders.
Case Study: Neuroprotective Effects
A study exploring the neuroprotective effects of similar compounds found that they could reduce oxidative stress in neuronal cells. This suggests that 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine may also exhibit neuroprotective properties, warranting further investigation .
Antiviral Properties
Pyrimidine derivatives are known for their antiviral activity. The unique structure of this compound may enhance its efficacy against viral pathogens.
Case Study: Inhibition of Viral Replication
Preliminary research indicated that pyrimidine-based compounds could inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. The specific mechanisms through which this compound operates remain to be elucidated but show promise for antiviral development .
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on pyrimidine core modifications, substituent groups, and piperidine-linked functionalities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Complexity :
- The target compound’s (1-(pyrimidin-2-yl)piperidin-4-yl)methoxy group introduces a branched structure absent in simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This may improve selectivity for kinase or receptor targets but could reduce metabolic stability .
- The cyclobutyl group contrasts with the methyl group in ’s compound, likely altering steric and electronic profiles. Cyclobutane’s ring strain may favor unique binding conformations.
Biological Relevance: Piperidine-containing pyrimidines often target central nervous system (CNS) receptors or enzymes (e.g., acetylcholinesterase). Fluorouracil’s success as an anticancer agent underscores pyrimidine’s versatility, but halogenation is absent in the target compound, indicating divergent mechanisms.
Crystallographic and Validation Insights :
- SHELX-based refinements (e.g., SHELXL for small-molecule crystallography ) are critical for resolving the stereochemistry of such compounds. Structure validation tools (e.g., PLATON ) ensure accuracy in bond lengths and angles, particularly for strained cyclobutyl groups.
Biological Activity
4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific receptors and pathways associated with various diseases. This article provides a detailed overview of the compound's biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a cyclobutyl group and a pyrimidine ring, which are known to influence its pharmacological properties. The presence of a piperidine moiety enhances its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antitumor activity. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.64 μM to 12.91 μM against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4-Cyclobutyl-Pyrimidine | MCF-7 | 9.46 | |
| 5-Fluorouracil | MCF-7 | 17.02 | |
| Similar Pyrimidine Derivative | MDA-MB-231 | 1.75 |
These results suggest that the compound may possess selective cytotoxicity towards cancer cells compared to standard chemotherapeutics.
The mechanism through which this compound exerts its antitumor effects is likely related to its ability to induce apoptosis in cancer cells. Studies have indicated that such compounds can increase levels of caspase 9, a key player in the apoptotic pathway:
- Caspase Levels : In treated MCF-7 cells, caspase 9 levels increased significantly, indicating activation of the apoptotic pathway .
Neuropharmacological Activity
Emerging research has highlighted the potential neuropharmacological effects of pyrimidine derivatives. Specifically, compounds similar to this compound have been assessed for their activity as muscarinic receptor antagonists, which may have implications for treating neurological disorders.
Case Studies
- Muscarinic Receptor Antagonism : A related study identified compounds that effectively antagonized muscarinic receptors (M4 subtype), which are implicated in various neurological conditions . The structural modifications similar to those found in our compound enhance receptor binding affinity.
- Behavioral Studies : Animal models treated with pyrimidine derivatives exhibited significant improvements in cognitive function and reduced symptoms associated with anxiety and depression .
Safety and Toxicity
Safety assessments are crucial for evaluating the therapeutic potential of new compounds. Early studies indicate that the toxicity profile of related pyrimidine derivatives is favorable, with significant safety margins observed in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
